Methyl 5-(2-Azidoacetyl)-2-hydroxybenzoate
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Overview
Description
Methyl 5-(2-Azidoacetyl)-2-hydroxybenzoate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an azido group, which is known for its reactivity and versatility in chemical synthesis. The structure of this compound includes a benzoate ester, which contributes to its stability and reactivity.
Preparation Methods
The synthesis of Methyl 5-(2-Azidoacetyl)-2-hydroxybenzoate typically involves multiple steps One common method starts with the protection of the hydroxy group using a suitable protecting group such as tert-butyl(dimethyl)silyl chlorideThe final step involves the deprotection of the hydroxy group to yield the desired compound .
Chemical Reactions Analysis
Methyl 5-(2-Azidoacetyl)-2-hydroxybenzoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group under specific conditions.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as copper(I) iodide for click chemistry reactions. Major products formed from these reactions include amines, triazoles, and carbonyl compounds.
Scientific Research Applications
Methyl 5-(2-Azidoacetyl)-2-hydroxybenzoate has several scientific research applications:
Mechanism of Action
The mechanism by which Methyl 5-(2-Azidoacetyl)-2-hydroxybenzoate exerts its effects is primarily through its reactive azido groupThis reactivity makes it a valuable tool in bioconjugation and molecular labeling . The molecular targets and pathways involved include the modification of proteins and nucleic acids, enabling the study of biological processes at the molecular level .
Comparison with Similar Compounds
Methyl 5-(2-Azidoacetyl)-2-hydroxybenzoate can be compared with similar compounds such as:
Methyl 2-(2-Bromoacetyl)benzoate: This compound also contains a benzoate ester but has a bromoacetyl group instead of an azidoacetyl group.
2-Azidoacetyl-N-{tris[(2-carboxyethoxy)methyl]methyl}amine: This compound contains an azidoacetyl group but has a different backbone structure.
The uniqueness of this compound lies in its combination of a reactive azido group with a stable benzoate ester, making it a versatile and valuable compound in various fields of research.
Properties
Molecular Formula |
C10H9N3O4 |
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Molecular Weight |
235.20 g/mol |
IUPAC Name |
methyl 5-(2-azidoacetyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C10H9N3O4/c1-17-10(16)7-4-6(2-3-8(7)14)9(15)5-12-13-11/h2-4,14H,5H2,1H3 |
InChI Key |
NTASVHDGVSBTGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(=O)CN=[N+]=[N-])O |
Origin of Product |
United States |
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